Boronic acids are known for their ability to form reversible covalent bonds with cis-diols. This property can be used as a tool in studying protein-protein interactions []. 2-(Thiomorpholinomethyl)phenylboronic acid, with its boronic acid group, could potentially be used as a probe to investigate protein-protein interactions where a cis-diol containing moiety is involved in the binding interface.
Due to the presence of the thiomorpholine group, 2-(Thiomorpholinomethyl)phenylboronic acid could be of interest in medicinal chemistry research. Thiomorpholine is a functional group found in various bioactive molecules []. The molecule could serve as a starting material for the synthesis of novel drug candidates, potentially targeting therapeutic areas where the thiomorpholine moiety plays a role.
Boronic acids are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. 2-(Thiomorpholinomethyl)phenylboronic acid could be a useful reagent for the introduction of a phenyl moiety with a tethered thiomorpholine group into organic molecules. This could be of interest for the synthesis of complex organic compounds with potential applications in various fields.
The key features of 2-(Thiomorpholinomethyl)phenylboronic acid's structure include: